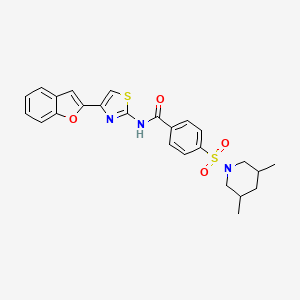
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
The compound “N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide” belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Mode of action
For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and thiazole derivatives are known to have diverse biological activities, which suggests they may have a range of adme properties .
Result of action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
生物活性
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates several pharmacophores, including a benzofuran moiety and a thiazole ring. Its molecular formula is C25H25N3O4S, with a molecular weight of 495.61 g/mol. The presence of the piperidine sulfonamide group is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with benzofuran and thiazole scaffolds exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that benzofuran derivatives can effectively target cancer cell proliferation by modulating key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
Benzofuran derivatives are known for their antimicrobial activities. In vitro studies have demonstrated that compounds containing benzofuran and thiazole structures exhibit antibacterial effects against both gram-positive and gram-negative bacteria. For example, one study reported that specific benzofuran derivatives showed higher inhibitory activity against Escherichia coli compared to Staphylococcus aureus .
Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor of certain enzymes involved in disease pathways. Compounds with similar structures have been shown to effectively bind to enzymes like acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The binding affinity and inhibition constant (IC50) values are critical metrics for assessing the efficacy of this compound as a therapeutic agent.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through multiple pathways:
- Apoptosis Induction : By activating pro-apoptotic signals and inhibiting anti-apoptotic factors.
- Enzyme Inhibition : Binding to active sites of enzymes, thereby preventing substrate interaction.
- Signal Pathway Modulation : Influencing pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer progression.
属性
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-16-11-17(2)14-28(13-16)34(30,31)20-9-7-18(8-10-20)24(29)27-25-26-21(15-33-25)23-12-19-5-3-4-6-22(19)32-23/h3-10,12,15-17H,11,13-14H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFLHPKFYMXGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














